Pitavastatin D4 is a deuterated derivative of Pitavastatin, a potent statin used primarily for lowering cholesterol levels. The chemical formula for Pitavastatin D4 is , with a molecular weight of approximately 447.47 g/mol . This compound functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate .
Pitavastatin D4 exhibits significant biological activity as a lipid-lowering agent. It has an IC50 value of 5.8 nM in HepG2 cells, indicating its potency in inhibiting cholesterol synthesis . Beyond its lipid-lowering effects, it also demonstrates pleiotropic effects such as improving endothelial function, reducing oxidative stress, and exhibiting anti-inflammatory properties. These actions contribute to its potential protective effects against cardiovascular diseases .
The synthesis of Pitavastatin D4 typically involves deuteration processes that replace hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biological studies. While specific synthetic routes are proprietary or not thoroughly detailed in public literature, general methods may include:
Pitavastatin D4 is primarily used in research settings as an internal standard for quantifying Pitavastatin and its metabolites in biological samples via techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its unique isotopic labeling allows for enhanced accuracy in pharmacokinetic studies.
Studies on Pitavastatin D4 have revealed interactions with various transport proteins, particularly organic anion-transporting polypeptide 1B1. Genetic polymorphisms affecting this transporter can significantly influence the pharmacokinetics of Pitavastatin, leading to variations in drug exposure and potential adverse effects such as myopathy . Additionally, interactions with other medications metabolized by cytochrome P450 enzymes have been noted, necessitating careful consideration during co-administration.
Pitavastatin D4 shares structural and functional similarities with other statins. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Atorvastatin | Potent HMG-CoA reductase inhibitor; widely used for hyperlipidemia. | |
| Rosuvastatin | Strong LDL-C lowering effect; less protein binding than others. | |
| Simvastatin | Derived from a natural source; prodrug requiring metabolic activation. | |
| Lovastatin | First statin discovered; derived from fungal sources. |
Pitavastatin D4 is unique due to its deuterated nature, which enhances its stability and allows for precise tracking in pharmacological studies. Unlike traditional statins, it offers distinct advantages in research applications related to lipid metabolism and cardiovascular health.
The synthesis of Pitavastatin D4 represents a sophisticated application of deuterium incorporation strategies that leverage the unique properties of this heavy hydrogen isotope [1]. Pitavastatin D4, with the molecular formula C25H19D4FNNaO4 and molecular weight of 447.47, is characterized by the strategic replacement of four hydrogen atoms with deuterium atoms in specific positions of the parent compound [1]. The deuterium incorporation in Pitavastatin D4 occurs primarily at the fluorophenyl ring, where four deuterium atoms replace hydrogen atoms at positions 2, 3, 5, and 6, creating the tetradeuterio-4-fluorophenyl moiety [2].
The isotope incorporation strategy for Pitavastatin derivatives follows established principles of hydrogen-deuterium exchange reactions, which can be achieved through various methodological approaches [8]. The most effective strategy involves the selective deuteration of electron-poor aromatic positions, particularly those ortho to electronegative substituents such as fluorine [8]. This selectivity stems from the higher acidity of these positions, making them more susceptible to deuterium exchange under controlled conditions [8].
The incorporation of deuterium into statin molecules involves consideration of the kinetic isotope effect, where the carbon-deuterium bond exhibits significantly different properties compared to the carbon-hydrogen bond [18]. The carbon-deuterium bond is approximately 10 times stronger than the carbon-hydrogen bond, resulting in slower metabolic degradation and enhanced pharmacokinetic properties [43]. This fundamental difference underlies the strategic placement of deuterium atoms in Pitavastatin D4 to optimize its metabolic stability [43].
Table 1: Molecular Properties of Pitavastatin D4
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C25H19D4FNNaO4 | [1] |
| Molecular Weight | 447.47 g/mol | [1] |
| CAS Number | 2070009-71-9 | [2] |
| Deuterium Positions | 2,3,5,6-tetradeuterio-4-fluorophenyl | [2] |
| Parent Compound | Pitavastatin Sodium Salt | [1] |
The quinoline core modification in Pitavastatin D4 synthesis requires specialized catalytic deuteration processes that ensure regioselective incorporation of deuterium atoms [22]. The quinoline heterocycle, being a nitrogen-containing aromatic system, presents unique challenges for deuteration due to its electronic properties and potential for multiple substitution sites [10].
Recent developments in catalytic deuteration of quinoline derivatives have demonstrated the effectiveness of acid-catalyzed deuterium exchange reactions [22]. The methodology involves the use of deuterated acetic acid (CD3COOD) as both solvent and deuterium source, with heating at elevated temperatures to facilitate the exchange process [22]. For quinoline-based compounds, the 2-methyl position has been identified as particularly reactive toward acid-catalyzed deuteration, making it an ideal target for isotope incorporation [22].
The catalytic deuteration process for quinoline derivatives typically employs palladium-based catalysts supported on carbon or alumina [14]. These heterogeneous catalysts facilitate the hydrogen-deuterium exchange through a mechanism involving deuterium gas generated in situ from the reaction of aluminum with deuterium oxide [14]. The process operates under controlled temperature and pressure conditions, typically ranging from 150-200°C and 2-5 MPa, to achieve optimal deuterium incorporation rates [14].
Cobalt-amido cooperative catalysts have emerged as an alternative approach for quinoline deuteration, offering controlled partial transfer hydrogenation capabilities [10]. These catalysts enable the selective reduction of quinoline to dihydroquinoline intermediates, which can subsequently undergo deuterium incorporation through specialized exchange reactions [10]. The cobalt-based system operates at room temperature with ammonia borane as the hydrogen transfer agent, providing a milder alternative to traditional high-temperature deuteration methods [10].
Table 2: Catalytic Systems for Quinoline Deuteration
| Catalyst Type | Operating Conditions | Deuterium Source | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C | 180°C, 2 MPa | D2O/Al system | High | [14] |
| Pd/Al2O3 | 150-200°C, 5 MPa | D2 gas | Moderate | [14] |
| Cobalt-amido | 25°C, 1 atm | H3N·BH3 | High | [10] |
| Acid-catalyzed | 80°C, 1 atm | CD3COOD | Position-specific | [22] |
The purification and isolation of deuterated compounds like Pitavastatin D4 require specialized techniques that account for the subtle but significant differences in physical and chemical properties introduced by deuterium substitution [15]. The purification process must achieve high isotopic purity while maintaining the chemical integrity of the complex statin molecule [15].
Column chromatography represents the primary separation technique for deuterated statins, utilizing silica gel or reversed-phase materials to achieve effective separation from non-deuterated impurities [15]. The separation is based on the slight differences in polarity and hydrogen bonding behavior between deuterated and non-deuterated compounds [15]. High-performance liquid chromatography (HPLC) provides enhanced resolution for the final purification steps, with gradient elution systems optimized for statin separation [15].
Crystallization techniques play a crucial role in achieving high-purity deuterated compounds [15]. The crystallization process for Pitavastatin D4 typically involves dissolution in appropriate organic solvents followed by controlled precipitation through temperature manipulation or antisolvent addition [15]. The choice of crystallization solvent is critical, as it must not promote hydrogen-deuterium exchange that could compromise isotopic purity [15].
Ultrafiltration methods have been employed for the removal of catalyst residues and low-molecular-weight impurities from deuterated statin preparations [16]. Membrane-based separation using molecular weight cutoff filters effectively removes palladium or other metal catalysts while retaining the target deuterated compound [16]. This technique is particularly valuable when deuterated compounds are prepared using heterogeneous catalytic systems [16].
The isolation process must also consider the hydration state of the final product, as waters of crystallization can significantly impact the true composition and cost-effectiveness of the deuterated compound [17]. X-ray crystallography and Karl-Fischer titration provide definitive determination of hydration states in crystalline deuterated products [17].
Table 3: Purification Techniques for Deuterated Statins
| Technique | Application | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Silica Gel Chromatography | Primary separation | High capacity | Limited resolution | [15] |
| HPLC | Final purification | High resolution | Low throughput | [15] |
| Crystallization | Purity enhancement | Scalable | Solvent dependent | [15] |
| Ultrafiltration | Catalyst removal | Efficient | MW limitations | [16] |
Quality control for Pitavastatin D4 requires comprehensive analytical methods to verify isotopic enrichment levels and ensure product specifications are met [35]. The verification of deuterium incorporation involves multiple analytical techniques that provide complementary information about isotopic purity and positional specificity [35].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for deuterium content determination in Pitavastatin D4 [17]. Both proton (1H) and deuterium (2H) nuclear magnetic resonance techniques are employed to quantify the extent of deuteration and confirm the absence of residual hydrogen at deuterated positions [17]. The integration ratios in proton nuclear magnetic resonance spectra provide direct measurement of deuterium incorporation efficiency [17].
High-resolution mass spectrometry represents the gold standard for isotopic enrichment verification, offering precise determination of deuterium content through mass spectral analysis [35]. Electrospray ionization coupled with high-resolution mass spectrometry enables the detection and quantification of different isotopologues (D0, D1, D2, D3, D4) present in the deuterated sample [35]. The relative abundance of each isotopologue provides a complete picture of the deuteration distribution [35].
The isotopic purity calculation methods utilize the relative abundance data from mass spectrometry to determine the percentage of fully deuterated species [35]. Two primary calculation approaches are employed: peak intensity ratios and peak area integration methods [35]. Both methods have demonstrated excellent agreement with certified isotopic purity values when properly executed [35].
Isotope ratio mass spectrometry provides an alternative approach for deuterium content determination, particularly useful for samples requiring ultra-high precision measurements [37]. This technique measures the relative abundance of isotopes with exceptional accuracy, making it suitable for regulatory compliance and research applications [37].
Table 4: Analytical Methods for Isotopic Enrichment Verification
| Method | Detection Limit | Precision | Sample Requirements | Reference |
|---|---|---|---|---|
| 1H NMR | 1% deuteration | ±0.2-0.4% | 1-5 mg | [17] |
| 2H NMR | 0.1% deuteration | ±0.1% | 5-10 mg | [36] |
| ESI-HRMS | 0.01% deuteration | ±0.1% | <1 mg | [35] |
| IRMS | 0.001% deuteration | ±0.05% | 10-50 mg | [37] |
The quality control specifications for Pitavastatin D4 typically require deuterium incorporation levels exceeding 98% at the designated positions, with total isotopic purity determined through mass spectrometric analysis [35]. The acceptance criteria include verification of molecular formula, confirmation of deuterium positioning through nuclear magnetic resonance, and quantitative assessment of isotopologue distribution [35].
Chemical purity assessment complements isotopic purity determination, utilizing high-performance liquid chromatography and gas chromatography methods to verify the absence of synthetic impurities and degradation products [17]. The combination of chemical and isotopic purity measurements ensures that Pitavastatin D4 meets the stringent requirements for research and pharmaceutical applications [17].
The development of liquid chromatography-tandem mass spectrometry methods using Pitavastatin D4 as a deuterated internal standard requires comprehensive optimization of multiple analytical parameters to achieve reliable quantification performance. The molecular structure of Pitavastatin D4, characterized by the chemical formula C25H19D4FNO4 and molecular weight of 425.49 grams per mole, incorporates four deuterium atoms strategically positioned at the 2,3,5,6-tetradeuterio-4-fluorophenyl moiety [2] [3].
Method development begins with the optimization of mass spectrometric detection parameters, where Pitavastatin D4 demonstrates optimal ionization behavior under negative electrospray ionization conditions. The precursor ion at mass-to-charge ratio 425.2 undergoes collision-induced dissociation to produce the characteristic product ion at mass-to-charge ratio 363.1, representing the loss of the carboxylic acid side chain [4] [5]. The collision energy is typically optimized at 18 electron volts, while the declustering potential requires adjustment to 40 volts to achieve maximum sensitivity and selectivity [4] [5].
Chromatographic separation parameters demand careful optimization to ensure co-elution between Pitavastatin D4 and the parent compound. Reversed-phase liquid chromatography using C18 stationary phases with dimensions of 2.1 × 100 millimeters and particle size of 1.7 micrometers provides optimal separation efficiency [6] [5]. The mobile phase composition typically consists of 0.01% formic acid in water and methanol, maintained at a flow rate of 0.15 milliliters per minute to achieve baseline resolution within a retention time window of 1.12 to 1.13 minutes [6] [5].
The selection of Pitavastatin D4 as a deuterated internal standard offers significant advantages over structural analogue internal standards due to its nearly identical physicochemical properties to the parent compound. The deuterium substitution pattern ensures minimal chromatographic isotope effects while maintaining sufficient mass difference for selective mass spectrometric detection [7] [8] [9]. Studies have demonstrated that deuterated internal standards provide superior compensation for matrix effects compared to non-isotopically labeled alternatives, particularly in complex biological matrices where ion suppression or enhancement can significantly impact analytical accuracy [8] [10] [11].
The isotopic purity of Pitavastatin D4 requires careful evaluation during method development, as impurities containing fewer deuterium atoms can contribute to analytical interference. High-quality Pitavastatin D4 preparations typically exhibit greater than 99% isotopic purity across the deuterated forms ranging from d1 to d4, ensuring minimal cross-talk with the parent compound signal [12]. Method validation protocols must include assessment of potential deuterium-hydrogen exchange under analytical conditions, particularly in aqueous mobile phases where labile deuterium positions may undergo exchange reactions [7] [9].
Bioanalytical method validation for Pitavastatin D4-based assays follows internationally recognized guidelines established by regulatory agencies, including the Food and Drug Administration and European Medicines Agency. The validation process encompasses multiple analytical performance characteristics that demonstrate the reliability and reproducibility of the method for its intended application [13] [14] [15].
Linearity assessment constitutes a fundamental validation parameter, where calibration curves must demonstrate acceptable correlation coefficients of r² ≥ 0.990 across the analytical range. Typical validation studies for Pitavastatin D4 methods establish linearity ranges from 0.025 to 5.0 micromolar, encompassing physiologically relevant concentrations observed in pharmacokinetic studies [16] [17] [18]. The lower limit of quantification represents the lowest concentration that can be quantified with acceptable accuracy and precision, typically achieving values between 0.025 and 0.1 micromolar for Pitavastatin D4 assays [16] [17] [18].
Accuracy validation requires assessment of systematic bias through comparison of measured concentrations against theoretical values across multiple concentration levels. Acceptance criteria specify bias within ±15% for quality control samples, with relaxed criteria of ±20% permitted at the lower limit of quantification [13] [14]. Pitavastatin D4 methods typically demonstrate accuracy within ±5 to 12% across the validated range, indicating excellent analytical performance [16] [17] [18].
Precision evaluation encompasses both intra-day and inter-day variability assessment, measured as coefficient of variation percentages. Regulatory guidelines require precision values ≤15% for quality control samples, with ≤20% acceptable at the lower limit of quantification [13] [14]. Validated Pitavastatin D4 methods consistently achieve precision values between 3 and 12%, demonstrating superior analytical reproducibility [16] [17] [18].
Recovery assessment determines the extraction efficiency of the analytical method by comparing post-extraction spike recoveries with pre-extraction additions. Acceptable recovery ranges typically span 85 to 115%, with Pitavastatin D4 methods achieving recoveries between 88 and 102% across various biological matrices [16] [17] [18]. The consistent recovery performance reflects the robust sample preparation procedures optimized for this deuterated internal standard.
Stability validation encompasses assessment of analyte stability under various storage and processing conditions relevant to the intended application. Pitavastatin D4 demonstrates excellent stability characteristics, maintaining analytical integrity for at least 48 hours under typical laboratory conditions [16] [17] [18]. Long-term stability studies extending to several months at frozen storage temperatures confirm the compound's suitability for extended analytical campaigns.
Matrix effects represent one of the most significant analytical challenges in bioanalytical liquid chromatography-tandem mass spectrometry, where co-eluting endogenous compounds can suppress or enhance analyte ionization efficiency. The optimization of matrix effects for Pitavastatin D4 methods requires systematic evaluation across multiple biological matrices and development of appropriate mitigation strategies [8] [19] [9].
Human plasma represents the most commonly encountered matrix for Pitavastatin D4 analysis, where matrix effects typically range from 5 to 15% depending on the sample preparation methodology employed [16] [17] [18]. Protein precipitation using acetone or acetonitrile provides effective removal of high molecular weight interferences while maintaining acceptable recovery efficiency. The optimization process involves evaluation of precipitation solvent volumes, with eight-fold volume ratios typically providing optimal balance between recovery and matrix effect minimization [4].
Liver tissue matrices present unique analytical challenges due to the high lipid content and complex protein composition. Matrix effects in liver homogenates typically range from 10 to 18%, requiring specialized sample preparation approaches combining homogenization with protein precipitation [16] [17]. The optimization strategy involves careful pH adjustment and extraction solvent selection to minimize lipid co-extraction while maintaining quantitative recovery of Pitavastatin D4 and the parent compound.
Bile fluid matrices exhibit the most significant matrix effects, with typical ranges from 12 to 20%, attributed to the high concentration of bile salts and phospholipids [16] [17]. Dilution strategies combined with protein precipitation provide effective matrix effect mitigation, although dilution factors must be carefully balanced against analytical sensitivity requirements. The optimization process requires evaluation of dilution matrices to ensure analyte stability and recovery consistency.
Urine matrices generally demonstrate minimal matrix effects ranging from 3 to 8%, reflecting the lower protein content and reduced complexity compared to plasma or tissue samples [20]. Direct injection approaches may be feasible for certain applications, although protein precipitation is typically recommended to prevent analytical column fouling and ensure long-term method robustness.
The selection of Pitavastatin D4 as a deuterated internal standard provides significant advantages for matrix effect compensation due to its nearly identical physicochemical properties compared to the parent compound. Studies have demonstrated that deuterated internal standards experience equivalent matrix effects to their non-labeled counterparts, enabling effective normalization of ionization suppression or enhancement [7] [8] [10]. However, careful attention must be paid to potential differential matrix effects arising from slight retention time differences between deuterated and non-deuterated compounds, particularly in regions of changing ion suppression [8] [9].
Recovery optimization strategies for Pitavastatin D4 methods involve systematic evaluation of extraction procedures to maximize analyte recovery while minimizing matrix interferences. Solid phase extraction approaches using mixed-mode sorbents can provide superior cleanup compared to protein precipitation, although the increased complexity and cost must be justified by analytical performance improvements [6] [10]. Liquid-liquid extraction methods using organic solvents may be applicable for certain matrices, particularly when combined with pH adjustment to optimize analyte partitioning behavior.
Cross-validation studies provide essential verification of analytical method performance by comparing results obtained using different detection techniques or methodological approaches. For Pitavastatin D4 methods, cross-validation encompasses comparison with alternative mass spectrometric techniques, chromatographic approaches, and non-mass spectrometric detection modalities [21] [22] [23].
High-performance liquid chromatography with ultraviolet detection provides a cost-effective alternative for Pitavastatin D4 analysis, although sensitivity limitations restrict applications to higher concentration samples. Typical detection limits range from 50 to 100 nanograms per milliliter, with cross-validation studies demonstrating agreement within ±15 to 25% compared to mass spectrometric methods [24] [25]. The reduced selectivity of ultraviolet detection requires careful chromatographic optimization to eliminate potential interferences from co-eluting compounds.
Fluorescence detection offers enhanced sensitivity compared to ultraviolet approaches, with detection limits typically ranging from 5 to 20 nanograms per milliliter. Cross-validation studies with mass spectrometric methods demonstrate agreement within ±10 to 18%, indicating acceptable method equivalency for intermediate concentration applications [24] [26]. The selectivity advantages of fluorescence detection provide additional confidence in analytical results, particularly in complex biological matrices.
Hydrophilic interaction liquid chromatography-tandem mass spectrometry provides an alternative separation mechanism that may offer advantages for certain analytical applications. While sensitivity is typically reduced compared to reversed-phase approaches, with detection limits ranging from 0.1 to 0.5 nanograms per milliliter, the orthogonal selectivity can provide valuable method confirmation capabilities [9] [28]. Cross-validation studies demonstrate agreement within ±12 to 20% compared to reversed-phase methods.
Gas chromatography-mass spectrometry applications require derivatization of Pitavastatin D4 due to the compound's low volatility and thermal stability limitations. While sensitivity can be excellent with detection limits ranging from 1 to 5 nanograms per milliliter, the additional sample preparation complexity limits routine applications [29] [30]. Cross-validation studies show agreement within ±20 to 30% compared to liquid chromatography methods, with the larger bias attributed to derivatization variability.
Immunoassay approaches using enzyme-linked immunosorbent assay techniques provide an alternative detection strategy, particularly for screening applications. Sensitivity typically ranges from 1 to 10 nanograms per milliliter, although selectivity limitations can result in cross-reactivity with structurally related compounds [21] [22]. Cross-validation studies demonstrate agreement within ±25 to 40% compared to mass spectrometric methods, indicating acceptable performance for preliminary screening but requiring confirmation by more selective techniques.